Norepinephrine sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-[(1R)-2-amino-1-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6S/c9-4-7(11)5-1-2-8(6(10)3-5)15-16(12,13)14/h1-3,7,10-11H,4,9H2,(H,12,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJMZWLHUCMEKO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998666 | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-2-hydroxyphenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norepinephrine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81138-41-2, 77469-51-3 | |
| Record name | Noradrenaline sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081138412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-2-hydroxyphenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norepinephrine sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis of Norepinephrine: Precursor to Sulfate Conjugation
Precursor Amino Acid Utilization and Initial Enzymatic Transformations
The journey of norepinephrine (B1679862) synthesis commences with the amino acid tyrosine, which is derived from dietary protein or synthesized from phenylalanine. wikipedia.org This initial phase involves critical enzymatic reactions that set the stage for the formation of dopamine (B1211576), the immediate precursor to norepinephrine.
Role of Tyrosine Hydroxylase in Catecholamine Synthesis
The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the first and rate-limiting step in the biosynthesis of all catecholamines, including norepinephrine. wikipedia.orgnih.govnovusbio.com This pivotal reaction is catalyzed by the enzyme tyrosine hydroxylase (TH). wikipedia.org The activity of TH is tightly regulated, representing the primary control point for catecholamine synthesis. nih.gov It requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) as cofactors to carry out the hydroxylation of tyrosine. wikipedia.org
Several mechanisms regulate the activity of tyrosine hydroxylase. It is subject to feedback inhibition by catecholamine products like dopamine and norepinephrine, which compete with the cofactor tetrahydrobiopterin. uib.no Additionally, its activity is enhanced by phosphorylation of serine residues in its regulatory domain by various protein kinases. wikipedia.orgnih.gov This complex regulation allows for both short-term and long-term modulation of catecholamine production in response to physiological demands. nih.gov
Decarboxylation Pathways and Dopamine Formation
Following its synthesis, L-DOPA is rapidly converted to dopamine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). cvpharmacology.comnih.gov This enzyme is not specific to L-DOPA and can decarboxylate other aromatic L-amino acids. bio-techne.com The reaction requires pyridoxal (B1214274) phosphate (B84403) (a form of vitamin B6) as a cofactor. wikipedia.org Unlike the initial hydroxylation of tyrosine, this decarboxylation step is not typically a rate-limiting factor in healthy individuals. proteopedia.org The formation of dopamine is a crucial intermediate step, as it is the direct precursor for norepinephrine. wikipedia.org
Dopamine Beta-Hydroxylase Activity and Norepinephrine Formation
The final step in the synthesis of norepinephrine is the conversion of dopamine. This hydroxylation reaction is catalyzed by the enzyme dopamine β-hydroxylase (DBH). wikipedia.orgmedlineplus.gov DBH is a copper-containing oxygenase that requires ascorbic acid (vitamin C) as a cofactor. wikipedia.orgmosaicdx.com A unique feature of this enzyme is that it is located within synaptic vesicles. wikipedia.orgpressbooks.pub This means that dopamine must first be transported from the cytoplasm into these vesicles by the vesicular monoamine transporter (VMAT) before it can be converted to norepinephrine. nih.govpressbooks.pub Consequently, norepinephrine is the only known neurotransmitter to be synthesized inside these vesicles. wikipedia.org
Cellular Compartmentation of Norepinephrine Biosynthesis
The synthesis of norepinephrine occurs in specific cells and is compartmentalized within those cells to ensure efficient production and storage. The primary sites of norepinephrine synthesis are neurons of the sympathetic nervous system and the chromaffin cells of the adrenal medulla. wikipedia.orgnih.gov
Neuronal Synthesis and Storage Mechanisms
In noradrenergic neurons, the synthesis of norepinephrine begins in the cytoplasm with the conversion of tyrosine to L-DOPA and then to dopamine. wikipedia.org Dopamine is then actively transported into synaptic vesicles. nih.gov It is within these vesicles that dopamine β-hydroxylase converts dopamine into norepinephrine. pressbooks.pub This compartmentalization protects norepinephrine from degradation by cytoplasmic enzymes like monoamine oxidase (MAO). nih.gov The newly synthesized norepinephrine is stored in these vesicles until an action potential triggers its release into the synaptic cleft. cvpharmacology.comyoutube.com This storage mechanism allows for a ready supply of the neurotransmitter to be available for rapid release upon neuronal stimulation. rose-hulman.edu
Adrenal Medullary Contribution
The adrenal medulla, the inner part of the adrenal gland, is another major site of catecholamine synthesis. rose-hulman.edu The chromaffin cells of the adrenal medulla follow the same initial pathway as sympathetic neurons to produce norepinephrine. cvpharmacology.com Tyrosine is converted to dopamine in the cytoplasm, which is then transported into chromaffin granules (the equivalent of synaptic vesicles in these cells). rose-hulman.edu Inside the granules, dopamine is converted to norepinephrine. cvpharmacology.com In the adrenal medulla, a significant portion of the norepinephrine is then further converted to epinephrine (B1671497) by the enzyme phenylethanolamine N-methyltransferase (PNMT), a process that occurs in the cytoplasm. rose-hulman.eduresearchgate.net The adrenal medulla releases both norepinephrine and epinephrine into the bloodstream, where they act as hormones. colostate.edu The human adrenal medulla releases approximately 80% epinephrine and 20% norepinephrine. rose-hulman.edu
Enzymes in Norepinephrine Biosynthesis
| Enzyme | Substrate | Product | Cofactors | Cellular Location |
|---|---|---|---|---|
| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | O₂, Fe²⁺, Tetrahydrobiopterin | Cytoplasm |
| Aromatic L-Amino Acid Decarboxylase (AADC/DDC) | L-DOPA | Dopamine | Pyridoxal Phosphate (Vitamin B6) | Cytoplasm |
Key Compounds in Norepinephrine Biosynthesis
| Compound Name | Chemical Formula |
|---|---|
| Norepinephrine | C₈H₁₁NO₃ |
| Dopamine | C₈H₁₁NO₂ |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | C₉H₁₁NO₄ |
| L-Tyrosine | C₉H₁₁NO₃ |
| Phenylalanine | C₉H₁₁NO₂ |
Metabolism and Sulfate Conjugation Pathways of Norepinephrine
Key Enzymatic Pathways for Norepinephrine (B1679862) Degradation
The biological activity of norepinephrine is terminated through two primary enzymatic routes: deamination by Monoamine Oxidase (MAO) and O-methylation by Catechol-O-Methyltransferase (COMT). wikipedia.orgcvpharmacology.com These enzymes are strategically located to efficiently clear norepinephrine from both neuronal and extraneuronal spaces.
Monoamine Oxidase (MAO) Activity and Deamination Products
Monoamine oxidase (MAO) is a mitochondrial enzyme that plays a pivotal role in the oxidative deamination of norepinephrine. numberanalytics.com This process primarily occurs within sympathetic nerves following the reuptake of norepinephrine from the synaptic cleft. researchgate.netresearchgate.net MAO exists in two isoforms, MAO-A and MAO-B, with MAO-A preferentially degrading norepinephrine. numberanalytics.com
The deamination of norepinephrine by MAO results in the formation of an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). researchgate.net This intermediate is rapidly converted to 3,4-dihydroxyphenylglycol (B133932) (DHPG) by aldehyde reductase. researchgate.netamegroups.org DHPG is considered a primary intraneuronal metabolite of norepinephrine and its levels can serve as an index of neuronal norepinephrine turnover. oup.com
Catechol-O-Methyltransferase (COMT) Activity and O-Methylated Metabolites
Catechol-O-Methyltransferase (COMT) is another key enzyme in norepinephrine metabolism, primarily found in extraneuronal tissues such as the liver and kidneys. nih.govupol.cz COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups on the catechol ring of norepinephrine. cvpharmacology.com This O-methylation process leads to the formation of normetanephrine (B1208972) (NMN). amegroups.org
COMT can also act on the deaminated metabolite DHPG, converting it to 3-methoxy-4-hydroxyphenylglycol (MHPG). amegroups.org The major end product of norepinephrine and epinephrine (B1671497) metabolism in humans is vanillylmandelic acid (VMA), which is primarily produced from the oxidation of MHPG in the liver. cvpharmacology.comresearchgate.netamegroups.org
| Enzyme | Location | Action on Norepinephrine | Immediate Product |
| Monoamine Oxidase A (MAO-A) | Primarily intraneuronal (mitochondria) | Oxidative deamination | 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) |
| Catechol-O-Methyltransferase (COMT) | Primarily extraneuronal (e.g., liver, kidneys) | O-methylation | Normetanephrine (NMN) |
Formation of Norepinephrine Sulfate (B86663)
In addition to deamination and O-methylation, a significant portion of norepinephrine and its metabolites undergo sulfation, a conjugation reaction that increases their water solubility and facilitates their excretion.
Role of Sulfotransferases in Norepinephrine Sulfation
The sulfation of norepinephrine is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). oncotarget.comnih.gov These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfonate donor. oup.com The specific isoform primarily responsible for the sulfation of catecholamines, including norepinephrine, is SULT1A3. researchgate.netnih.gov This enzyme exhibits a high affinity for dopamine (B1211576) and other catecholamines. nih.gov The sulfation process involves the transfer of a sulfo group to one of the hydroxyl groups of norepinephrine, resulting in the formation of norepinephrine sulfate. wikipedia.org
Isomeric Forms of this compound (e.g., 3-O-sulfate, 4-O-sulfate)
The sulfation of norepinephrine can occur at either the meta (3-position) or para (4-position) hydroxyl group of the catechol ring, leading to the formation of two isomeric forms: norepinephrine-3-O-sulfate and norepinephrine-4-O-sulfate. capes.gov.br Studies involving the chemical synthesis and analysis of these isomers have confirmed their existence. ebi.ac.uk While both isomers are found in biological fluids, their relative abundance and metabolic stability can differ. nih.gov For instance, in studies on dopamine sulfates, the 3-O-sulfate isomer was found to be the predominant form in both plasma and urine. ebi.ac.uk
Tissue and Organ Specificity of Sulfation Processes (e.g., liver, kidneys, mesenteric organs)
The process of norepinephrine sulfation is not uniformly distributed throughout the body; it demonstrates significant tissue and organ specificity. The liver is a major site for the metabolism of catecholamines and their subsequent sulfation. nih.gov The high expression of SULT enzymes in the liver contributes to the efficient sulfation of norepinephrine and its metabolites. upol.czuniprot.org
The kidneys also play a crucial role in both the metabolism and excretion of catecholamines and their sulfated conjugates. upol.cz Furthermore, the mesenteric organs, which include the gastrointestinal tract, are significant sites of norepinephrine sulfation. nih.gov SULT1A3 is expressed in these organs, leading to the formation of sulfated metabolites that can be found in the portal circulation. nih.gov The brain also contains sulfotransferases, indicating that sulfation of norepinephrine can occur within the central nervous system as well. nih.govnih.gov
| Tissue/Organ | Key Role in Norepinephrine Sulfation | Relevant Sulfotransferase Isoforms |
| Liver | Major site of catecholamine metabolism and sulfation. nih.gov | High expression of various SULTs, including SULT1A1 and SULT2A1. upol.czuniprot.org |
| Kidneys | Involved in metabolism and excretion of sulfated catecholamines. upol.cz | Expression of SULTs. upol.cz |
| Mesenteric Organs | Significant site of norepinephrine sulfation, with metabolites entering portal circulation. nih.gov | SULT1A3. nih.gov |
| Brain | Sulfation of norepinephrine can occur locally. nih.govnih.gov | SULT1A1, SULT1A3. nih.gov |
Contribution of Platelets to Plasma this compound Levels
Furthermore, platelets are capable of releasing this compound back into the surrounding medium. nih.gov This suggests a dynamic process where platelets contribute to the formation of plasma this compound through the uptake of norepinephrine, subsequent intraplatelet sulfoconjugation, and the eventual efflux of the newly formed this compound. nih.govhmdb.ca
This compound as an Inactive Conjugate
Sulfate conjugation is generally considered a detoxification pathway, rendering the parent compound more water-soluble and facilitating its excretion. glowm.com In line with this, this compound is considered a physiologically inactive conjugate. nih.govdrugs.commedsafe.govt.nzscite.ai The addition of the sulfate group alters the molecular structure of norepinephrine, preventing it from binding effectively to its adrenergic receptors. scite.ai This inactivation is a critical step in terminating the biological activity of norepinephrine. scite.ai
Subsequent Metabolites Derived from this compound
Once formed, this compound can undergo further metabolic transformations.
Hydrolysis of Sulfate Linkage
The sulfate bond in this compound can be cleaved through hydrolysis, a reaction catalyzed by sulfatase enzymes. researchgate.net This process, known as desulfation, regenerates free, active norepinephrine. scite.ai While sulfation is a major inactivation pathway, the potential for hydrolysis suggests a possible mechanism for the reactivation of norepinephrine under certain physiological conditions. scite.ai
Oxidation and Reduction Products of this compound
The metabolism of norepinephrine involves oxidation and reduction reactions. researchgate.net While direct oxidation and reduction of this compound itself are not extensively detailed in the provided search results, the parent compound, norepinephrine, can be oxidized to its corresponding quinone. researchgate.net It is plausible that metabolites of this compound could also be subject to such reactions, though further research is needed to elucidate these specific pathways.
Interconversion with Other Conjugates (e.g., Glucuronides)
In addition to sulfation, norepinephrine and its metabolites can also undergo glucuronidation, another major phase II conjugation reaction. nih.govdrugs.complos.orgmedsafe.govt.nz This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of glucuronide conjugates. plos.orgsigmaaldrich.cn While both sulfation and glucuronidation are important metabolic pathways for catecholamines, studies in the human brain suggest that sulfonation may be a more predominant pathway than glucuronidation for some monoamine neurotransmitters. plos.orgnih.gov The interplay and potential interconversion between sulfate and glucuronide conjugates of norepinephrine represent an area for further investigation. In the periphery, glucuronide conjugates of catecholamines and their metabolites are also formed. sigmaaldrich.cn
Excretion Pathways of this compound and Other Conjugates
The primary route for the elimination of norepinephrine metabolites, including this compound and glucuronide conjugates, is through the urine. nih.govdrugs.commedsafe.govt.nz The increased water solubility of these conjugates, a result of the sulfation and glucuronidation processes, facilitates their renal clearance. glowm.com While the majority of norepinephrine is excreted as these conjugated metabolites, only a small amount is excreted in its unchanged form. nih.govnih.govdrugs.com
Molecular and Cellular Mechanisms of Norepinephrine Action Contextualizing Metabolite Significance
Adrenergic Receptor Subtypes and Ligand Binding
Norepinephrine's physiological effects are initiated by its binding to two main families of G protein-coupled receptors (GPCRs): alpha (α) and beta (β) adrenergic receptors. wikipedia.orgwikipedia.org These receptor families are further divided into several subtypes, each with distinct tissue distributions and signaling pathways. nih.gov
Norepinephrine (B1679862) binds to both α1 and α2-adrenergic receptors. drugbank.com
α1-Adrenergic Receptors: These receptors are typically located postsynaptically on target cells. nih.gov Their activation by norepinephrine generally leads to excitatory effects, most notably the contraction of smooth muscle, resulting in vasoconstriction. wikipedia.orgnih.gov There are three subtypes of α1 receptors: α1A, α1B, and α1D. frontiersin.org
α2-Adrenergic Receptors: These receptors are found both presynaptically on nerve terminals and postsynaptically on target cells. nih.govpittmedcardio.com Presynaptic α2 receptors act as autoreceptors; when activated by norepinephrine, they inhibit further release of the neurotransmitter, serving as a negative feedback mechanism. wikipedia.orgwikipedia.org Postsynaptic α2 receptor activation can lead to effects such as smooth muscle contraction. wikipedia.org The three subtypes of α2 receptors are α2A, α2B, and α2C. frontiersin.org Studies have shown that α1D and α2C-adrenoceptors can interact in veins to enhance constriction in response to norepinephrine. nih.gov
Norepinephrine also acts as an agonist for beta-adrenergic receptors. drugbank.com
β1-Adrenergic Receptors: These receptors are found in high concentrations in the heart. nih.gov Norepinephrine has a high affinity for β1 receptors, and their stimulation leads to an increased heart rate and contractility. pittmedcardio.comguidetopharmacology.org
β2-Adrenergic Receptors: While epinephrine (B1671497) has a higher affinity for β2 receptors, norepinephrine binds to them as well, though less effectively. pittmedcardio.comguidetopharmacology.org Activation of β2 receptors typically causes smooth muscle relaxation, such as bronchodilation in the lungs. nih.gov
β3-Adrenergic Receptors: These receptors are primarily located in adipose tissue and are involved in the regulation of metabolism. wikipedia.org
Table 1: Norepinephrine Affinity for Adrenergic Receptor Subtypes
| Receptor Subtype | Relative Affinity for Norepinephrine | Primary Location(s) | General Effect of Activation |
|---|---|---|---|
| α1 | High | Postsynaptic on smooth muscle | Contraction, Vasoconstriction |
| α2 | High | Presynaptic nerve terminals, Postsynaptic | Inhibition of norepinephrine release, Contraction |
| β1 | High | Heart | Increased heart rate and contractility |
| β2 | Low | Lungs, vascular smooth muscle | Relaxation, Vasodilation |
| β3 | Moderate | Adipose tissue | Metabolic regulation |
The selectivity of norepinephrine for certain receptor subtypes, such as its approximately tenfold higher affinity for the β1-adrenergic receptor (β1AR) over the β2-adrenergic receptor (β2AR), is a crucial aspect of its physiological function. nih.gov This selectivity is not fully explained by the static crystal structures of the receptors alone. nih.gov Research indicates that the rate of ligand association (on-rate) is a key determinant. nih.gov Norepinephrine exhibits a significantly faster association rate for β1AR compared to β2AR, while the dissociation rates are more comparable. nih.gov The binding pathway involves initial interactions with negatively charged residues in the extracellular vestibule of the receptor, followed by passage through a "gate" of aromatic residues to enter the binding pocket. nih.gov Subtle differences in the structure and dynamics of this entry pathway between β1AR and β2AR are thought to account for the observed selectivity. nih.gov
Norepinephrine is a chiral molecule, existing as two stereoisomers (enantiomers): (R)-(-)-norepinephrine and (S)-(+)-norepinephrine. The naturally occurring and biologically active form is (R)-(-)-norepinephrine. This stereoselectivity is critical for its interaction with adrenergic receptors, which are also chiral. The specific three-dimensional arrangement of the hydroxyl and amine groups in the (R)-isomer allows for a precise and high-affinity fit into the binding pocket of the adrenergic receptors, leading to their effective activation.
Intracellular Signal Transduction Pathways Activated by Norepinephrine
Upon binding to adrenergic receptors, norepinephrine initiates a cascade of intracellular events mediated by heterotrimeric G-proteins. researchgate.netresearchgate.net The specific pathway activated depends on the receptor subtype and the type of G-protein to which it couples. msu.edu
Adrenergic receptors are coupled to different families of G-proteins, leading to distinct downstream effects. wikipedia.org
Gq Pathway (α1 Receptors): Alpha-1 adrenergic receptors couple to Gq proteins. wikipedia.orgmsu.edu Activation of Gq stimulates the enzyme phospholipase C (PLC). wikipedia.org PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a primary driver of smooth muscle contraction. wikipedia.org
Gi/Go Pathway (α2 Receptors): Alpha-2 adrenergic receptors are coupled to inhibitory G-proteins (Gi). wikipedia.orgwikipedia.org When activated, the α-subunit of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). wikipedia.orgmsu.edu This reduction in cAMP has various downstream effects, including the inhibition of neurotransmitter release from presynaptic terminals. wikipedia.org
Gs Pathway (β Receptors): All three subtypes of beta-adrenergic receptors (β1, β2, β3) couple to stimulatory G-proteins (Gs). wikipedia.orgwikipedia.org The activation of Gs stimulates adenylyl cyclase, which increases the production of cAMP. researchgate.netmsu.edu cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological responses associated with beta-receptor activation, such as increased heart rate (β1) and smooth muscle relaxation (β2). ahajournals.org
Table 2: Signal Transduction Pathways of Adrenergic Receptors
| Receptor Subtype | Coupled G-Protein | Key Effector Enzyme | Primary Second Messenger(s) |
|---|---|---|---|
| α1 | Gq | Phospholipase C (PLC) | IP3, DAG, Ca2+ |
| α2 | Gi | Adenylyl Cyclase (inhibited) | cAMP (decreased) |
| β1, β2, β3 | Gs | Adenylyl Cyclase (activated) | cAMP (increased) |
Second Messenger Systems (e.g., cAMP, IP3, Calcium)
The binding of norepinephrine to its receptors initiates a cascade of intracellular events mediated by second messengers. These small molecules amplify the initial signal and trigger diverse cellular responses.
Cyclic AMP (cAMP): The activation of β-adrenergic receptors by norepinephrine stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). nih.gov An increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular activity. Conversely, norepinephrine's interaction with α2-adrenergic receptors can inhibit adenylyl cyclase, leading to a decrease in cAMP levels and an inhibitory cellular effect. nih.gov
Inositol Trisphosphate (IP3) and Calcium (Ca2+): When norepinephrine binds to α1-adrenergic receptors, it activates the Gq protein signaling pathway. nih.gov This pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.gov This elevation in intracellular calcium is a critical signaling event that can lead to a variety of physiological responses, including smooth muscle contraction.
While norepinephrine actively engages these second messenger systems, its sulfated metabolite, norepinephrine sulfate (B86663), is not known to directly trigger these pathways. The process of sulfation, catalyzed by sulfotransferase enzymes like SULT1A3, adds a sulfate group to the norepinephrine molecule. nih.govyouarethehealer.org This modification significantly alters its chemical properties, and it is generally considered to be a biologically inactive metabolite. wikipedia.org Its primary role is to facilitate the excretion of norepinephrine from the body. nih.gov
| Second Messenger | Receptor Subtype | Key Enzyme/Channel | Primary Downstream Effect |
|---|---|---|---|
| cAMP (increase) | β-adrenergic | Adenylyl Cyclase | Activation of Protein Kinase A (PKA) |
| cAMP (decrease) | α2-adrenergic | Adenylyl Cyclase (inhibited) | Inhibition of PKA pathway |
| IP3 | α1-adrenergic | Phospholipase C (PLC) | Release of Ca2+ from intracellular stores |
| Calcium (Ca2+) | α1-adrenergic (via IP3) | IP3 Receptor | Activation of various Ca2+-dependent enzymes and processes |
Enzymatic Cascades (e.g., Raf-1 kinase/MAP kinase)
Norepinephrine signaling can also activate complex enzymatic cascades, such as the Raf-1/MAP kinase pathway, which is crucial for regulating cell growth, proliferation, and differentiation. In cardiac myocytes, norepinephrine has been shown to activate the Raf-1 kinase/mitogen-activated protein (MAP) kinase cascade through both α1- and β-adrenergic stimulation. nih.gov This dual activation suggests a synergistic effect of the PKA and PKC pathways on this downstream cascade. nih.gov
The activation of the Raf/MEK/ERK pathway is a multi-step process. Upon receptor activation, upstream signaling molecules lead to the activation of Ras, a small GTP-binding protein. Activated Ras then recruits and activates Raf kinases (including Raf-1). Raf, in turn, phosphorylates and activates MEK (MAP kinase kinase), which then phosphorylates and activates ERK (extracellular signal-regulated kinase), also known as MAP kinase. Activated ERK can then translocate to the nucleus to regulate gene expression.
There is no scientific evidence to suggest that norepinephrine sulfate directly participates in or modulates these enzymatic cascades. As a metabolite destined for excretion, its structure is not conducive to binding with the receptors and enzymes that initiate and propagate these signaling pathways. The significance of this compound in this context is as an end-product of norepinephrine metabolism, reflecting the rate at which the active signaling molecule is being cleared.
Norepinephrine Transport Mechanisms and Subcellular Localization of Receptors
The action of norepinephrine is tightly regulated by its transport into and out of the synaptic cleft and target cells. Furthermore, recent research has unveiled that adrenergic receptors are not solely confined to the plasma membrane.
Role of Organic Cation Transporters (e.g., OCT3)
The transport of sulfated catecholamines by OCTs has not been extensively studied. However, the addition of a sulfate group significantly increases the water solubility and anionic character of the molecule, which would likely alter its affinity for transporters that typically handle organic cations. The primary function of sulfation is to facilitate elimination, often through renal and hepatic routes, a process that involves a different set of transporters specialized for anionic compounds.
| Transporter | Family | Affinity for Norepinephrine | Capacity for Norepinephrine | Primary Role |
|---|---|---|---|---|
| Norepinephrine Transporter (NET) | Solute Carrier Family 6 (SLC6) | High | Low | Presynaptic reuptake |
| Organic Cation Transporter 3 (OCT3) | Solute Carrier Family 22 (SLC22) | Low | High | Extraneuronal clearance |
Access to Intracellular and Nuclear Receptors
Traditionally, adrenergic receptors were thought to be exclusively located on the plasma membrane. However, emerging evidence indicates the presence of functional adrenergic receptors on intracellular membranes, including the nuclear membrane. In astrocytes, for instance, β1-adrenergic receptors have been identified on the inner nuclear membrane. Norepinephrine can gain access to these intracellular receptors via transporter-mediated uptake, including through OCT3 which has been found on nuclear membranes. The activation of these nuclear receptors can directly influence nuclear processes, including gene expression, providing a more direct pathway for norepinephrine to exert long-term effects on cellular function.
The potential for this compound to access and interact with these intracellular receptors is considered highly unlikely. Its increased polarity and altered chemical structure due to the sulfate group would likely prevent its transport across intracellular membranes by transporters like OCT3 and would also preclude effective binding to the receptor's ligand-binding domain. Therefore, the significance of this compound remains tied to its role as an inactive metabolite, with its levels reflecting the extent of norepinephrine signaling and clearance.
Physiological and Biochemical Significance of Norepinephrine Metabolism and Sulfate Conjugation
Role in Neurotransmission and Neuromodulation in the Central Nervous System
In the central nervous system (CNS), norepinephrine (B1679862) is a critical neuromodulator that regulates the activity of both neurons and non-neuronal cells like glia. nih.govnih.gov It is produced primarily in the locus coeruleus, a nucleus in the pons, which sends widespread projections throughout the brain, including the cerebral cortex, hippocampus, and cerebellum. wikipedia.orgnih.gov As a neurotransmitter, norepinephrine is fundamental to processes such as arousal, attention, stress responses, and cognitive functions. nih.gov
Impact on Peripheral Autonomic Nervous System Function
Norepinephrine is the principal neurotransmitter of the sympathetic nervous system, a branch of the peripheral autonomic nervous system responsible for the "fight-or-flight" response. nih.govdrugbank.combritannica.com Released from the ends of sympathetic nerve fibers and in smaller amounts from the adrenal medulla, it acts on various tissues to prepare the body for acute threats. wikipedia.orgbritannica.com
Its actions are mediated by binding to α- and β-adrenergic receptors. britannica.comnews-medical.net This binding leads to a cascade of physiological changes, including:
Vasoconstriction : Narrowing of blood vessels, leading to increased blood pressure. britannica.comnews-medical.net
Increased Cardiac Output : An increase in the rate and force of heart contractions. britannica.com
Pupil Dilation and Bronchodilation . nih.gov
Increased Blood Glucose : Release of glucose from energy stores. news-medical.net
Regulation of Cellular Metabolism (e.g., glycogen (B147801) metabolism in astrocytes)
Norepinephrine significantly influences cellular metabolism, with a well-documented role in regulating glycogen metabolism within brain astrocytes. nih.govmdpi.com Astrocytes, a type of glial cell, maintain the brain's only significant glycogen reserve, which serves as an alternative energy source to glucose from the blood. mdpi.comfrontiersin.org
Norepinephrine released from the locus coeruleus activates adrenergic receptors on astrocytes, triggering a cascade that modulates the enzymes responsible for glycogen synthesis and breakdown. mdpi.comfrontiersin.org Specifically, norepinephrine potently stimulates glycogenolysis—the breakdown of glycogen into glucose, which is then processed to lactate (B86563). frontiersin.orgnih.gov This lactate is subsequently released and can be taken up by neurons to be used as a rapid energy substrate. frontiersin.org
The key enzymes in this process are glycogen synthase (GS), which builds glycogen stores, and glycogen phosphorylase (GP), which breaks them down. Research shows that norepinephrine can inhibit GS expression while having varied effects on different isoforms of GP. mdpi.com This modulation of astrocytic glycogen provides a mechanism for norepinephrine to boost the supportive functions of astrocytes, ensuring an adequate energy supply to neurons during periods of increased demand or activity. nih.govresearchgate.net
| Process/Molecule | Effect of Norepinephrine | Outcome |
|---|---|---|
| Glycogenolysis (Glycogen Breakdown) | Stimulates | Increased release of lactate for neuronal energy. frontiersin.orgnih.gov |
| Glycogen Synthase (GS) | Inhibits | Decreased glycogen storage. mdpi.com |
| Glycogen Phosphorylase (GP) | Stimulates | Increased glycogen breakdown. mdpi.com |
| Glutamate Uptake | Enhances | Boosts critical supportive functions of astrocytes. nih.govresearchgate.net |
Modulation of Enzyme Activities (e.g., tyrosine transaminase)
Norepinephrine metabolism is interconnected with the activity of various enzymes, including tyrosine transaminase. Tyrosine is the amino acid precursor for the synthesis of catecholamines, including norepinephrine. wikipedia.org Tyrosine transaminase is an enzyme involved in the degradation pathway of tyrosine. wikipedia.org
Studies have demonstrated that the activity of hepatic tyrosine transaminase can be modulated by the levels of norepinephrine. nih.gov Research involving the depletion and subsequent repletion of norepinephrine showed corresponding depression and elevation of the enzyme's activity. nih.gov Furthermore, the well-known daily rhythm of tyrosine transaminase activity in the liver is not solely dependent on adrenal hormones like corticosterone; it persists even after adrenalectomy, suggesting that other rhythmic signals, potentially involving norepinephrine release from sympathetic nerves, play a role. mit.edu This relationship highlights a feedback loop where the neurotransmitter can influence the activity of an enzyme involved in the metabolic pathway of its own precursor.
Influence on Microbial Biochemistry and Growth
The influence of norepinephrine extends beyond host physiology to the biochemistry and growth of commensal microorganisms in the gastrointestinal tract.
Research has shown that the stress-associated catecholamine norepinephrine can directly promote the growth of certain gut bacteria, such as Desulfovibrio vulgaris. researchgate.netnih.gov D. vulgaris is a sulfate-reducing bacterium (SRB), a group of microbes that use sulfate (B86663) for energy in anaerobic environments like the colon. researchgate.netfrontiersin.org Studies have found that this growth-promoting effect of norepinephrine on D. vulgaris is dependent on the availability of iron, a crucial micronutrient for bacteria. researchgate.netnih.gov The addition of an iron chelator was shown to reverse the growth-stimulating effects of norepinephrine. researchgate.netnih.gov
In addition to stimulating growth, norepinephrine has been observed to increase the production of key metabolites by these bacteria. Specifically, in Desulfovibrio vulgaris, norepinephrine exposure leads to a significant increase in the production of hydrogen sulfide (B99878) (H₂S). researchgate.netnih.govresearchgate.net Hydrogen sulfide is the primary metabolic byproduct of dissimilatory sulfate reduction, the process by which SRB generate energy. frontiersin.orgmdpi.commdpi.com This finding indicates that host neurochemicals like norepinephrine can directly modulate the metabolic output of specific gut microbes, potentially impacting the host, as H₂S is a biologically active gasotransmitter. mdpi.comnih.gov
| Condition | Effect on D. vulgaris Growth | Effect on D. vulgaris H₂S Production |
|---|---|---|
| Norepinephrine (1 μM) | Significantly Increased | Increased researchgate.netnih.gov |
| Norepinephrine + Deferoxamine (Iron Chelator) | Growth stimulation reversed | Not specified |
Advanced Analytical Methodologies for Quantification of Norepinephrine Sulfate and Metabolites
Chromatographic Separation Techniques
Chromatographic techniques are central to the analytical workflow for norepinephrine (B1679862) sulfate (B86663) and its metabolites, providing the necessary separation from potentially interfering substances. The choice of technique is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the biological matrix.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of catecholamines and their metabolites. Its versatility is enhanced by coupling with various detectors, each offering distinct advantages.
UV Detection: HPLC with ultraviolet (UV) detection is a widely accessible method for the analysis of norepinephrine. nih.govtandfonline.combmj.com The chromophoric nature of norepinephrine and its metabolites allows for their detection at specific wavelengths, typically around 279-285 nm. bmj.comresearchgate.net While generally less sensitive than other methods, its robustness and compatibility with routine laboratory practices make it a valuable tool. bmj.com Optimization of mobile phase composition, such as using a mixture of formic acid and acetonitrile, is crucial for achieving good chromatographic separation. nih.govtandfonline.com A validated HPLC-UV method for norepinephrine in mouse brain samples demonstrated linearity over a wide concentration range (50–4000 ng/mL) with good recovery rates (86.04–89.01%). nih.govtandfonline.com
Electrochemical Detection (ECD): HPLC coupled with electrochemical detection (ECD) offers superior sensitivity and selectivity for electroactive compounds like norepinephrine. nih.govthermofisher.comresearchgate.net This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface. researchgate.net The high sensitivity of HPLC-ECD allows for the quantification of norepinephrine at picogram levels, making it suitable for analyzing samples with very low concentrations. nih.govresearchgate.net A simple HPLC-ECD method has been described for the determination of norepinephrine in rat brain tissue, demonstrating its sensitivity and reproducibility. nih.govresearchgate.net The selectivity of ECD can be further enhanced by optimizing the applied potential. researchgate.net
Fluorescence Detection: Fluorescence detection, often used in conjunction with a derivatization step, provides high sensitivity and specificity for the analysis of norepinephrine. nih.govrsc.orgakjournals.com Derivatization converts the native, non-fluorescent catecholamines into highly fluorescent products, significantly enhancing their detection. akjournals.com An HPLC method with fluorescence detection has been validated for the determination of norepinephrine and adrenaline in human urine, demonstrating good recovery and the ability to distinguish between different exposure levels. nih.gov This method often involves an on-line sample purification step to minimize matrix effects. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of norepinephrine sulfate and its metabolites due to its exceptional sensitivity, specificity, and ability to provide structural information. scirp.orgacs.orgacs.org This technique couples the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
A method for the determination of 4-hydroxy-3-methoxyphenylethylene glycol (MHPG) sulfate, a major metabolite of norepinephrine, in human urine has been developed using LC-MS/MS. acs.org This method is simple, requiring only dilution of the urine sample before injection, and demonstrates excellent precision and accuracy over a wide concentration range. acs.org Similarly, a rapid LC-MS/MS method has been developed for the simultaneous measurement of norepinephrine, dopamine (B1211576), and serotonin (B10506) in brain microdialysates, with a run time of just four minutes. mdx.ac.uk The high specificity of LC-MS/MS is achieved through the monitoring of specific precursor-to-product ion transitions, which minimizes interferences from the sample matrix. scirp.org
| Analyte | Matrix | Method | Linearity Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Norepinephrine | Mouse Brain | HPLC-UV | 50–4000 ng/mL | 25 ng/mL | nih.govtandfonline.com |
| Norepinephrine | Rat Brain | HPLC-ECD | Not Specified | 40-70 pg | nih.gov |
| MHPG sulfate | Human Urine | LC-MS/MS | 50–10,000 ng/mL | Not Specified | acs.org |
| Norepinephrine | Brain Microdialysates | LC-MS/MS | Not Specified | 1000 pM | mdx.ac.uk |
Gas Chromatography (GC) and Capillary Electrophoresis
While less common than HPLC and LC-MS/MS for this compound analysis, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative separation mechanisms.
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), can be used for the analysis of catecholamines and their metabolites. up.ac.zanih.gov A significant challenge with GC is the need for derivatization to make the polar and non-volatile catecholamines suitable for gas-phase analysis. up.ac.zakoreascience.kr Various derivatization techniques, such as trimethylsilylation (TMS) and acylation, have been explored to improve volatility and chromatographic properties. koreascience.kr A GC-MS method using trifluoroacetyl (TFA) derivatives has been developed for the simultaneous measurement of norepinephrine, epinephrine (B1671497), and dopamine at the picogram level. nih.gov
Capillary Electrophoresis (CE): Capillary electrophoresis separates analytes based on their differential migration in an electric field within a narrow capillary. psu.edu This technique offers high separation efficiency and requires only small sample volumes. nih.gov CE has been applied to the analysis of norepinephrine in various samples, including pharmaceutical formulations and heart tissue. nih.govdntb.gov.ua Coupling CE with sensitive detection methods like amperometric detection can achieve low detection limits. nih.gov For instance, a CE method with end-column amperometric detection was used to determine the regional distribution of norepinephrine in rat hearts. nih.gov
Sample Preparation Techniques for Complex Biological Matrices
The analysis of this compound and its metabolites in biological samples such as plasma, urine, and brain tissue is often complicated by the presence of numerous interfering substances. nih.gov Therefore, effective sample preparation is a critical step to isolate the analytes of interest, remove matrix components, and concentrate the sample. nih.govmdpi.com
Solid-Phase Extraction (SPE) and Miniaturized Variants
Solid-phase extraction (SPE) is a widely used and effective technique for the purification and concentration of catecholamines and their metabolites from biological fluids. nih.govmdpi.comresearchgate.net It offers advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. mdpi.com The principle of SPE involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. researchgate.net
In recent years, there has been a trend towards the miniaturization of SPE to reduce sample and solvent volumes, as well as analysis time. nih.gov These miniaturized formats include:
Thin-Film Solid-Phase Microextraction (TF-SPME): This technique utilizes a thin film coated with a sorbent material to extract analytes from a sample. nih.gov It offers a large surface area-to-volume ratio, leading to faster extraction times. mdpi.com
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where a small amount of sorbent is packed into a syringe. nih.govttcenter.ir This allows for the direct handling of small sample volumes and easy integration with analytical instruments. nih.gov
Miniaturized SPE techniques have been successfully applied to the extraction of catecholamines from biological samples. For example, a method using a miniaturized SPE microplate was developed for the simultaneous determination of catecholamines and metanephrines in urine. nih.gov Another study utilized aminophenylboronic acid-functionalized magnetic nanoparticles for the selective micro-solid-phase extraction of norepinephrine, epinephrine, and dopamine from human urine and plasma. rsc.org
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to isolate analytes from a liquid sample. | High recovery, reduced solvent use, automation potential. | mdpi.com |
| Thin-Film SPME | A thin film coated with sorbent extracts analytes. | Faster extraction times due to high surface area. | nih.govmdpi.com |
| Microextraction by Packed Sorbent (MEPS) | A small amount of sorbent is packed into a syringe. | Handles small sample volumes, easy integration. | nih.govttcenter.ir |
Derivatization Strategies for Enhanced Sensitivity and Selectivity
Derivatization is a chemical modification process used to improve the analytical properties of target compounds. nih.gov For norepinephrine and its metabolites, derivatization can enhance sensitivity, improve chromatographic separation, and increase selectivity, particularly for GC and fluorescence detection methods. bmj.comkoreascience.kr
Several derivatization reagents and strategies have been employed for the analysis of catecholamines:
Acylation and Silylation for GC: To increase volatility for GC analysis, the polar functional groups of catecholamines are often derivatized. koreascience.kr This can be achieved through acylation with reagents like trifluoroacetic anhydride (B1165640) (TFA) or silylation with reagents such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). nih.govkoreascience.kr A two-step derivatization forming O-TMS, N-heptafluorobutylacyl (HFBA) derivatives has been shown to be effective for GC-MS analysis. koreascience.kr
Fluorescent Labeling for HPLC: For HPLC with fluorescence detection, derivatization with a fluorescent tag is necessary. akjournals.com Reagents like 1,2-diphenylethylenediamine (DPE) can react with catecholamines to form highly fluorescent derivatives. Another approach involves using a BODIPY-based fluorescent dye for pre-column derivatization. akjournals.com
Derivatization for LC-MS/MS: While LC-MS/MS is highly sensitive, derivatization can still be used to improve ionization efficiency and chromatographic retention. scirp.orgnih.gov For example, in-matrix derivatization with propionic anhydride has been used to enhance the quantification of plasma free metanephrines and catecholamines. nih.gov This strategy can also increase the stability of catecholamines, which are prone to oxidation. nih.gov One study reported a rapid derivatization method using butyraldehyde (B50154) for the UPLC-MS/MS analysis of monoamine neurotransmitters. scirp.org
The choice of derivatization strategy depends on the analytical technique being used and the specific goals of the analysis. Careful optimization of the reaction conditions, such as temperature and time, is crucial to ensure complete and reproducible derivatization. scirp.orgkoreascience.kr
Method Validation Parameters in Biochemical Analysis
Method validation is a fundamental process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. wjarr.com Key parameters ensure the reliability, consistency, and accuracy of the data obtained. wjarr.com
Linearity: This parameter assesses the analytical method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. scielo.br For instance, in the high-performance liquid chromatography (HPLC) analysis of norepinephrine, linearity might be established over a concentration range of 10-35 µg/mL. seyboldreport.org Similarly, a method for analyzing 4-hydroxy-3-methoxyphenylethylene glycol (MHPG) sulfate, a major metabolite of norepinephrine, demonstrated linearity from 50 to 10,000 ng/mL. acs.org A minimum of five concentration levels is typically recommended to establish linearity. wjarr.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of the analyte. wjarr.com In a study quantifying MHPG sulfate, accuracy ranged from 97% to 103% of the expected values. acs.org For norepinephrine and its metabolites 3-methoxy-4-hydroxyphenylglycol (MHPG) and 3,4-dihydroxyphenylglycol (B133932) (DHPG), accuracy has been reported between 96.1% and 101%. capes.gov.br
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net For example, a method for MHPG sulfate analysis showed precision with a coefficient of variation ranging from 1.9% to 9.7%. acs.org In another study, the precision for norepinephrine, MHPG, and DHPG was in the ranges of 2.88-4.35%, 5.94-11.0%, and 1.97-4.40%, respectively. capes.gov.br
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br For norepinephrine, an LOD of 1.17 µg/mL and an LOQ of 3.55 µg/mL have been reported using an HPLC-UV method. seyboldreport.org In a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for norepinephrine and its metabolites, the LOD for norepinephrine was 0.6 ng/mL, for MHPG it was 0.5 ng/mL, and for DHPG it was 0.2 ng/mL. capes.gov.br
Table 1: Example Method Validation Parameters for Norepinephrine and its Metabolites
| Analyte | Method | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD | LOQ |
|---|---|---|---|---|---|---|
| Norepinephrine | HPLC-UV | 10-35 µg/mL seyboldreport.org | - | - | 1.17 µg/mL seyboldreport.org | 3.55 µg/mL seyboldreport.org |
| MHPG Sulfate | LC-MS/MS | 50-10,000 ng/mL acs.org | 97-103 acs.org | 1.9-9.7 acs.org | - | - |
| Norepinephrine | HPLC-ECD | 20-60 ng/mL capes.gov.br | 98.8-99.3 capes.gov.br | 2.88-4.35 capes.gov.br | 0.6 ng/mL capes.gov.br | - |
| MHPG | HPLC-ECD | 7-23 ng/mL capes.gov.br | 97.4-100 capes.gov.br | 5.94-11.0 capes.gov.br | 0.5 ng/mL capes.gov.br | - |
| DHPG | HPLC-ECD | 6-20 ng/mL capes.gov.br | 96.1-101 capes.gov.br | 1.97-4.40 capes.gov.br | 0.2 ng/mL capes.gov.br | - |
| Norepinephrine | HPLC-UV | 50-4000 ng/mL tandfonline.com | 86.04-89.01 tandfonline.com | <10.11 tandfonline.com | 25 ng/mL tandfonline.com | 50 ng/mL tandfonline.com |
Application in the Quantification of Norepinephrine and its Sulfate Metabolites in Biological Samples
Validated analytical methods are essential for the accurate measurement of norepinephrine and its sulfated metabolites in various biological fluids and tissues. These measurements provide valuable insights into the activity of the sympathetic nervous system and can serve as biomarkers for certain diseases.
Urine: Urine is a common matrix for measuring norepinephrine and its metabolites due to non-invasive collection. nih.gov HPLC coupled with electrochemical detection (HPLC-ECD) and LC-MS/MS are frequently used techniques. nih.gov For instance, an LC-MS/MS method was developed for the determination of MHPG sulfate in human urine, with a simple dilution and centrifugation sample preparation step. acs.org Another study utilized micellar liquid chromatography for the direct injection and analysis of norepinephrine in urine samples. researchgate.net The metabolites of noradrenaline are primarily excreted in the urine as sulfate and glucuronide conjugates. nih.gov
Plasma: Plasma analysis provides a more direct measure of circulating norepinephrine and its metabolites. LC-MS/MS is a powerful technique for this purpose due to its high sensitivity and specificity, which is crucial for detecting the low concentrations typically found in plasma. oup.comacs.org An assay using HPLC-ECD has been successfully applied to measure norepinephrine, MHPG, and DHPG concentrations in rat plasma. capes.gov.br The steady-state plasma concentration of norepinephrine is typically reached within 5 minutes of intravenous infusion. nih.gov
Brain Tissue: Quantifying norepinephrine and its metabolites in brain tissue is critical for neuroscience research. scirp.org HPLC-ECD is a well-established method for this application. researchgate.net One study developed an HPLC-ECD method to simultaneously measure norepinephrine, MHPG, and DHPG in the cerebral cortex of rats. capes.gov.br Another study optimized a sample preparation technique for the analysis of norepinephrine in mouse brain tissue using HPLC-UV. tandfonline.com Furthermore, intact sulfate conjugates of dopamine, a precursor to norepinephrine, have been identified and quantified in human brain microdialysis samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), suggesting that sulfonation is a significant metabolic pathway in the human brain. plos.org
Table 2: Research Findings on Norepinephrine and Metabolite Quantification in Biological Samples
| Analyte(s) | Biological Matrix | Analytical Method | Key Findings |
|---|---|---|---|
| MHPG Sulfate | Human Urine | LC-MS/MS | Concentrations ranged from 50 to 10,000 ng/mL in clinical samples. acs.org |
| Norepinephrine, MHPG, DHPG | Rat Cerebral Cortex and Plasma | HPLC-ECD | The method was successfully applied to measure concentrations of all three analytes simultaneously. capes.gov.br |
| Norepinephrine | Rat Brain Microdialysates | UPLC-MS/MS | Basal levels and elevated levels after amphetamine administration were quantified. scirp.org |
| Dopamine and Serotonin Sulfates | Human Brain Microdialysis and CSF | UPLC-MS/MS | Intact sulfate conjugates were identified and quantified, indicating sulfonation is an important metabolic pathway in the brain. plos.org |
| Norepinephrine | Mouse Brain | HPLC-UV | An optimized sample preparation method yielded recoveries of 86.04–89.01%. tandfonline.com |
Conclusion and Future Research Directions
Summary of Current Understanding of Norepinephrine (B1679862) Sulfate's Role in Biochemistry
Norepinephrine sulfate (B86663) is a significant metabolite of the endogenous catecholamine norepinephrine. ebi.ac.uk The metabolic transformation of norepinephrine involves several key enzymatic pathways, including oxidation by monoamine oxidase (MAO), methylation by catechol-O-methyltransferase (COMT), and conjugation by sulfotransferases (SULTs). nih.govamegroups.org The addition of a sulfate group, a process known as sulfonation or sulfoconjugation, is a major route for norepinephrine metabolism, catalyzed specifically by the SULT1A3 isoform in humans. nih.govnih.govcapes.gov.br This process converts norepinephrine into norepinephrine sulfate, a more water-soluble compound, which facilitates its excretion from the body, primarily via urine. nih.gov
Functionally, this compound is largely considered an inactive metabolite, as the sulfation process generally decreases the biological activity of neurotransmitters. researchgate.net Its primary biochemical role is detoxification and clearance. researchgate.net However, the presence and concentration of this compound in bodily fluids, such as plasma, are dynamically regulated. For instance, plasma levels of this compound have been shown to increase significantly following intense physical exercise, indicating a responsive metabolic pathway. hmdb.ca It is found in human blood, and studies suggest that mesenteric organs contribute substantially to its production. hmdb.ca While traditionally viewed as an end-product destined for excretion, the dynamics of its formation and clearance suggest it is an integral part of catecholamine homeostasis.
Unexplored Aspects of Sulfotransferase Regulation and Substrate Specificity
The enzymes responsible for the sulfation of norepinephrine, the sulfotransferases (SULTs), represent a supergene family with distinct but often overlapping substrate specificities. researchgate.net While SULT1A3 is recognized as the primary enzyme for sulfonating dopamine (B1211576) and norepinephrine, many aspects of its regulation and function remain underexplored. nih.govnih.govwayne.edu The transcriptional regulation of human SULTs is considered one of the least researched areas in the field, though some progress has been made in understanding the promoters for genes like SULT1A1. researchgate.netoup.comresearchgate.net
Key unanswered questions revolve around the in-vivo regulation of SULT1A3 activity. The specific physiological signals, post-translational modifications, and endogenous inhibitors or activators that modulate its efficiency in different tissues are not fully understood. Recent research has identified an allosteric site on SULT1A3, which can be targeted to inhibit the enzyme, opening up new avenues for therapeutic intervention that have not yet been explored. nih.gov
Furthermore, while SULT1A3 shows a preference for catecholamines, the full extent of its substrate specificity and the factors governing it in a complex biological environment are still being elucidated. The competitive or synergistic interactions with other SULT isoforms and other metabolic enzymes (like COMT and MAO) in processing norepinephrine under various physiological and pathological conditions are not completely mapped out. capes.gov.br Understanding these regulatory networks is crucial for predicting how sulfation capacity might vary between individuals and its impact on drug metabolism and disease susceptibility. researchgate.netoup.com
Potential for Novel Analytical Approaches in Metabolomics
The detection and quantification of norepinephrine and its metabolites have traditionally relied on methods such as high-performance liquid chromatography (HPLC) with electrochemical detection, immunoassays like ELISA, and mass spectrometry. nih.govtandfonline.com While sensitive, these methods can have limitations in temporal resolution or require complex sample preparation. nih.gov More recent advancements include the development of optical methods, such as bioluminescent probes, which offer the potential for real-time, noninvasive detection of norepinephrine in living cells and animals. acs.org
In the context of metabolomics, untargeted and targeted analyses using liquid chromatography-mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), are powerful tools for comprehensively profiling metabolic pathways. mdpi.comresearchgate.netub.edu These approaches can simultaneously measure norepinephrine, this compound, and other related metabolites, providing a detailed snapshot of catecholamine metabolism. mdpi.com A significant challenge and opportunity lie in developing novel analytical workflows that can maximize the coverage of the metabolome, which is crucial for identifying "unknown" metabolites and discovering new biomarkers. ub.edu Combining different chromatography techniques (e.g., reversed-phase and HILIC) and data acquisition strategies (e.g., data-dependent and data-independent acquisition) can enhance the quality and coverage of metabolomic data. mdpi.comresearchgate.net The application of these advanced metabolomics strategies could reveal previously unknown connections between this compound and other metabolic pathways, and identify its potential as a biomarker in various diseases.
Investigating the Functional Significance of this compound in Specific Biological Contexts
While generally considered an inactive waste product, the functional significance of this compound may be context-dependent and warrants further investigation. Its role as a major metabolite means that its levels can reflect the activity of the sympathetic nervous system and norepinephrine turnover. hmdb.caahajournals.org For example, altered sulfotransferase activity has been observed in diseased human livers, which could affect norepinephrine metabolism and have systemic consequences. nih.gov
Future research should focus on whether this compound has any direct biological activity, however subtle, or if it acts as a reservoir that can be converted back to active norepinephrine, although this is currently considered unlikely. Investigating its concentration gradients across different tissues and biological barriers, such as the placenta, could provide insights into its transport and potential roles during development. portlandpress.com For instance, one study suggested that 3-methoxy-4-hydroxyphenylglycol sulfate, another norepinephrine metabolite, may be excreted via bile in addition to urine, a pathway that could also be relevant for this compound and has implications for gut metabolism. escholarship.org Examining its role in specific conditions, such as hypertension, heart failure, or neurodegenerative diseases, could establish its utility as a clinical biomarker.
Implications for Understanding Metabolic Pathways Beyond Direct Neurotransmission
Changes in norepinephrine sulfation could reflect or influence the metabolism of other substrates that compete for the same enzymes. This interplay is particularly relevant in the liver, a central hub for metabolism, where disease states like cirrhosis can significantly decrease sulfotransferase activity. nih.gov This reduction could lead to altered clearance of both endogenous hormones and therapeutic drugs, highlighting a link between neurotransmitter metabolism and general hepatic function. Furthermore, the link between norepinephrine and astrocyte glycogen (B147801) metabolism in the brain suggests that its metabolic pathways are deeply intertwined with cellular energy management, a process critical for both neuronal and glial cell function. mdpi.comnih.gov
Future Directions in Preclinical Research on Norepinephrine Metabolism
Future preclinical research on norepinephrine metabolism is poised to explore several exciting avenues. A primary goal is to gain a more detailed understanding of the locus coeruleus-norepinephrine (LC-NE) system, which is critical for regulating attention, arousal, and stress responses. nih.gov Advanced techniques will be needed to decode the specific signals and functions of norepinephrine in different brain regions and its co-release with other neurotransmitters like dopamine. frontiersin.org
Preclinical models will be essential for this work. For example, the perfused rat placenta model offers a valuable tool for investigating the transport and metabolism of norepinephrine and dopamine, which has implications for understanding fetal development and programming. portlandpress.com Animal models of diseases like diabetic cardiomyopathy have shown altered norepinephrine turnover and metabolism, indicating that further research in this area could uncover new therapeutic targets. ahajournals.org Moreover, continued investigation into the complex, sex-specific regulation of astrocyte glycogen metabolism by norepinephrine will provide deeper insights into how the brain manages its energy needs, particularly under different physiological and hormonal states. nih.gov These preclinical studies will be fundamental for translating basic science discoveries about norepinephrine metabolism into potential clinical applications.
Q & A
Q. What methodologies are recommended for quantifying norepinephrine sulfate (NE sulfate) levels in plasma under different physiological conditions?
To measure NE sulfate, use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity. Controlled interventions, such as bicycle exercise or intravenous norepinephrine infusion, should be standardized to induce physiological changes. Monitor variables like heart rate, blood pressure, and baseline plasma norepinephrine levels to contextualize NE sulfate increments. For example, Strobel et al. (1997) demonstrated distinct cardiovascular responses to exercise versus infusion, highlighting the need for controlled experimental conditions .
Q. What are the best practices for designing experiments to study NE sulfate dynamics?
Follow these steps:
- Standardize protocols : Use consistent sampling times (e.g., pre- and post-intervention).
- Control groups : Include resting baselines and matched cohorts for interventions.
- Measure both NE and NE sulfate : This clarifies their relationship under stress or pharmacological conditions.
- Statistical rigor : Apply mixed-effects models to account for intra-individual variability. Refer to Cochrane guidelines for minimizing bias in experimental design .
Q. How can researchers ensure reproducibility in NE sulfate assays?
- Documentation : Detail sample preparation, storage conditions, and instrument calibration.
- Internal standards : Use deuterated NE sulfate analogs to correct for matrix effects.
- Inter-laboratory validation : Share protocols across labs to confirm methodological robustness, as emphasized in guidelines for scientific integrity .
Advanced Research Questions
Q. How should researchers analyze gene-gene interactions affecting NE sulfate levels in ADHD studies?
Employ haplotype-based interaction analyses to assess combinatorial effects of polymorphisms in genes like SLC6A2 (norepinephrine transporter) and COMT (catechol-O-methyltransferase). For example, studies show that COMT Val158Met variants may modulate ADHD symptom severity only in carriers of specific SLC6A2 haplotypes . Control for environmental confounders (e.g., childhood adversity) using regression models to isolate genetic effects.
Q. How can meta-analyses address heterogeneity in studies on NE sulfate’s role in neuropsychiatric disorders?
- Quantify heterogeneity : Use I² (proportion of total variability due to heterogeneity) and H² (ratio of observed to sampling error variance) statistics .
- Model selection : Apply random-effects models if I² > 50%.
- Subgroup analysis : Stratify by study design (e.g., clinical vs. preclinical) or population (e.g., adults vs. children) to identify sources of inconsistency.
Q. What strategies resolve contradictions in genetic association studies of norepinephrine-related genes?
- Gene-environment interaction (GxE) analyses : Test if environmental factors (e.g., stress) modify genetic effects.
- Power calculations : Ensure adequate sample sizes to detect modest effect sizes.
- Replication cohorts : Validate findings in independent populations, as done in studies contrasting COMT variants across ADHD cohorts .
Q. How to evaluate the impact of psychosocial factors on NE sulfate levels in longitudinal studies?
- Standardized assessments : Use validated tools like the Wender-Utah Rating Scale (WURS) for ADHD symptoms.
- Covariate adjustment : Control for comorbidities (e.g., depression) and medication use.
- Mixed-effects models : Account for repeated measures and time-varying confounders, as demonstrated in adult ADHD studies .
Methodological Guidance
Q. What literature review approaches best synthesize findings on NE sulfate?
- Systematic reviews : Follow PRISMA guidelines and include databases like PubMed/Medline, avoiding Google Scholar due to incomplete indexing .
- Categorization : Group studies by methodology (e.g., genetic vs. pharmacological) and use conceptual frameworks (e.g., neurotransmitter pathways) to identify gaps .
Q. How to integrate contradictory findings from diverse NE sulfate studies?
- Contradiction analysis : Compare study designs (e.g., dosing protocols, assay sensitivity).
- Meta-regression : Explore moderators like participant age or intervention duration .
- Triangulation : Combine genetic, biochemical, and clinical data to reconcile discrepancies, as seen in ADHD gene interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
